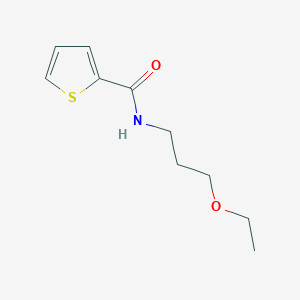

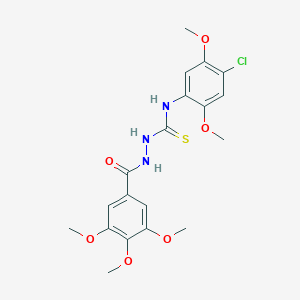

![molecular formula C15H24O B216557 (1R,3E,7E,11S)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene CAS No. 19888-34-7](/img/structure/B216557.png)

(1R,3E,7E,11S)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a compound usually includes its molecular formula, structure, and other identifiers like CAS number. It may also include the role or use of the compound in various industries or research .

Synthesis Analysis

This involves the methods and procedures used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include the reactants, products, and the conditions of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Synthesis and Structural Studies

- Lannoye and Cook (1987) described the synthesis of a related polyquinane compound, emphasizing the importance of MNDO calculations for assessing the relative energies of intermediates in the synthesis process (Lannoye & Cook, 1987).

- Shibata, Tsuji, and Nishida (1980) explored the cycloadditions of a related compound, dispiro[2.2.2.2]deca-4,9-diene, to isolated carbon-carbon multiple bonds, demonstrating the significance of stereoelectronic and steric effects in the transition states of these reactions (Shibata, Tsuji, & Nishida, 1980).

Photochemical and Thermodynamic Properties

- A study by Sekiguchi et al. (1991) on a structurally similar compound, 7,7,8,8-tetramethyl-7,8-disilabicyclo[2.2.2]octa-2,5-diene, revealed insights into its novel photochemical reactions, indicating the broader applicability of these compounds in studying photochemical processes (Sekiguchi et al., 1991).

- Afonin et al. (2017) investigated the spontaneous E/Z isomerization of a related compound, bis[(Z)‐cyanomethylidene]‐diazapentacyclodienedicarboxylates, using NMR spectroscopy and X‐ray data, providing valuable information on the thermodynamic stability and isomerization of these compounds (Afonin et al., 2017).

Applications in Organic Chemistry and Complex Formation

- Research by Meier et al. (1980) on iron carbonyl complexes of a related compound, 2,3,5,6-tetrakis(methylene)-7-oxabicyclo[2.2.1]heptane, highlighted the utility of these compounds in forming complex geometries and their potential in organometallic chemistry (Meier et al., 1980).

- Batson et al. (2004) discussed the synthesis of versatile bicyclo[5.4.0]undecane systems from a related compound, 2,2,3,4-tetrachloro-8-oxabicyclo[3.2.1]octa-2,6-diene, demonstrating the broad applicability of these compounds in synthesizing complex organic structures (Batson et al., 2004).

Mechanism of Action

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

It is known to be a part of the terpene family, a large and diverse class of organic compounds produced by a variety of plants . Terpenes often play a key role in plant physiology, including acting as the primary constituents of essential oils and serving as defense mechanisms against environmental stressors .

Molecular Mechanism

As a terpene, it may interact with various biomolecules and potentially influence gene expression, enzyme activity, and other cellular processes .

properties

| { "Design of the Synthesis Pathway": "The synthesis of (1R,3Z,7Z,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene can be achieved through a multi-step synthesis starting from commercially available starting materials.", "Starting Materials": ["2-methyl-1,3-butadiene", "2-bromo-2-methylpropane", "lithium diisopropylamide", "methyl vinyl ketone", "sodium borohydride", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "sodium chloride", "sodium sulfate", "magnesium sulfate", "dichloromethane", "ether", "water"], "Reaction": ["Step 1: Treatment of 2-methyl-1,3-butadiene with 2-bromo-2-methylpropane in the presence of lithium diisopropylamide (LDA) to form the corresponding alkylated product.", "Step 2: Reaction of the alkylated product with methyl vinyl ketone to form a diastereomeric mixture of products, which can be separated by column chromatography.", "Step 3: Reduction of the desired diastereomer with sodium borohydride in the presence of acetic acid to form the corresponding alcohol.", "Step 4: Oxidation of the alcohol with hydrogen peroxide in the presence of sodium hydroxide to form the corresponding ketone.", "Step 5: Formation of the cyclic ether by treatment of the ketone with sodium borohydride in the presence of acetic acid.", "Step 6: Oxidation of the cyclic ether with hydrogen peroxide in the presence of sodium hydroxide to form the desired product.", "Step 7: Purification of the product by column chromatography using a silica gel column and eluting with a mixture of dichloromethane and ether.", "Step 8: Drying of the product with anhydrous sodium sulfate and magnesium sulfate, followed by recrystallization from a suitable solvent."] } | |

CAS RN |

19888-34-7 |

Molecular Formula |

C15H24O |

Molecular Weight |

220.35 g/mol |

IUPAC Name |

(1R,3E,7E,11S)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene |

InChI |

InChI=1S/C15H24O/c1-12-6-7-13-15(4,16-13)10-5-9-14(2,3)11-8-12/h5,8-9,13H,6-7,10-11H2,1-4H3/b9-5+,12-8+/t13-,15+/m0/s1 |

InChI Key |

QTGAEXCCAPTGLB-RWRNEBBCSA-N |

Isomeric SMILES |

C/C/1=C\CC(/C=C/C[C@@]2([C@@H](O2)CC1)C)(C)C |

SMILES |

CC1=CCC(C=CCC2(C(O2)CC1)C)(C)C |

Canonical SMILES |

CC1=CCC(C=CCC2(C(O2)CC1)C)(C)C |

Appearance |

Oil |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

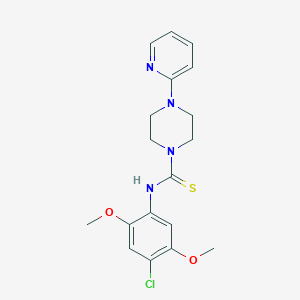

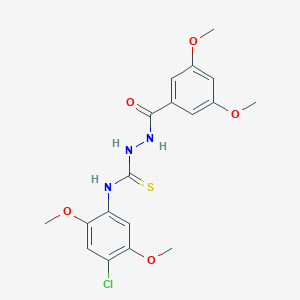

![Ethyl 4-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216476.png)

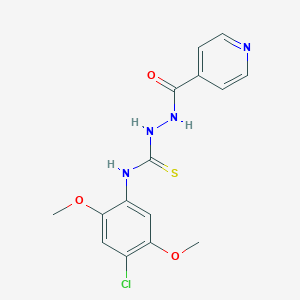

![4-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216483.png)

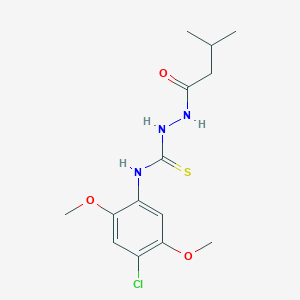

![2,4-dichloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B216486.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B216489.png)

![N-[4-(dipropylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B216490.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B216492.png)

![4-[(phenylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide](/img/structure/B216493.png)

![N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B216495.png)